![molecular formula C12H9N3O B14224418 Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-96-9](/img/structure/B14224418.png)
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both oxazole and imidazole rings These rings are fused to a phenyl group, making the compound a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the formation of the oxazole and imidazole rings followed by their fusion to a phenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the imidazole ring can be achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions . The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Contains a fused benzene and oxazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the presence of both oxazole and imidazole rings fused to a phenyl group.
Eigenschaften
CAS-Nummer |
824394-96-9 |
|---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9N3O/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-8H,(H,13,14) |
InChI-Schlüssel |
BGUJZXZKHZVHHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

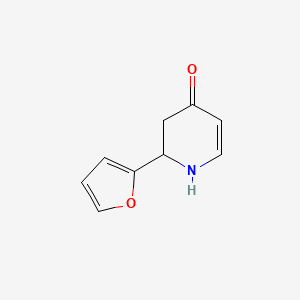
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
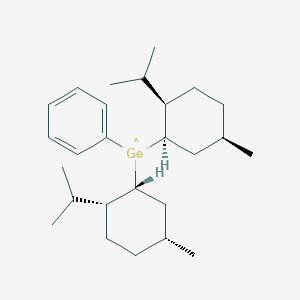
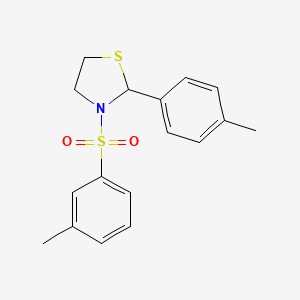
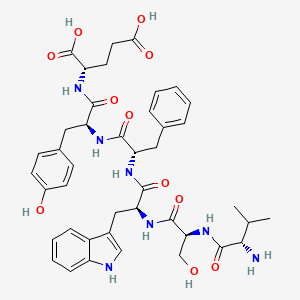
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
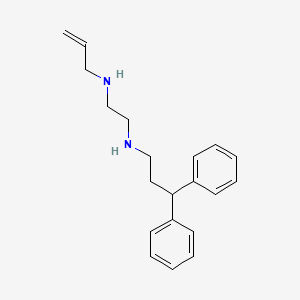

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)

